3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate
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Description
This compound is a derivative of naphtho[1,2-b]furan-3-carboxamide . It’s a part of a diverse group of compounds synthesized via the Re2O7-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides . These compounds have been screened for their tyrosinase inhibitory, antioxidant, and antibacterial activities .
Synthesis Analysis
The synthesis of these compounds involves a Re2O7-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides . This methodology offers several advantages, such as environmentally benign character, the use of a mild catalyst, high yields, and ease of handling .Molecular Structure Analysis
The molecular formula of “3-{[(Furan-2-yl)methyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate” is C21H17NO5 . Its average mass is 363.363 Da and its monoisotopic mass is 363.110687 Da .Scientific Research Applications
Oxidation and Reduction Studies
Research on furan derivatives, like the study by Cameron and Hildyard (1967), explores the oxidation and reduction reactions of furan-containing compounds. They investigated the behavior of 5-hydroxy-2-methylnaphtho[1,2-b]furan under various conditions, revealing insights into the reactivity and stability of the furan ring and its potential for chemical transformations (Cameron & Hildyard, 1967).
Antiprotozoal Agents
The development of novel dicationic imidazo[1,2-a]pyridines, as investigated by Ismail et al. (2004), demonstrates the potential of furan derivatives as antiprotozoal agents. Their work led to the synthesis of compounds with significant in vitro and in vivo activity against protozoal infections, showcasing the therapeutic applications of furan-containing molecules (Ismail et al., 2004).
Biological Activity Studies
Phutdhawong et al. (2019) synthesized and evaluated the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives. Their research highlighted the potential of furan-based compounds in cytotoxicity against cancer cell lines and antimicrobial effects, indicating the broad biological and medicinal relevance of such structures (Phutdhawong et al., 2019).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) focused on the synthesis and pharmacological evaluation of novel derivatives containing the furan moiety. Their findings on antidepressant and antianxiety activities of these compounds underscore the potential of furan derivatives in developing new therapeutic agents (Kumar et al., 2017).
Dye-Sensitized Solar Cells
Zhang et al. (2018) conducted multiscale simulations to design high-efficiency organic dyes for dye-sensitized solar cells, incorporating furan as a π group. This research demonstrates the application of furan derivatives in enhancing the performance of organic dyes in solar cells, indicating their potential in renewable energy technologies (Zhang et al., 2018).
Properties
IUPAC Name |
[3-(furan-2-ylmethylcarbamoyl)-2-methylbenzo[g][1]benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-12-19(21(24)22-11-14-6-5-9-25-14)17-10-18(27-13(2)23)15-7-3-4-8-16(15)20(17)26-12/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDAOHMAIVPYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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